molecular formula C28H36N2O3 B10903141 N,N-dicyclohexyl-N'-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide

N,N-dicyclohexyl-N'-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide

Cat. No.: B10903141
M. Wt: 448.6 g/mol
InChI Key: MEWFFUCCXNBRME-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-N’-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with a hydroxy group and two methyl groups, along with dicyclohexyl and carboxamide groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-N’-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N,N-dicyclohexylamine in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dicyclohexyl-N’-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N,N-dicyclohexyl-N’-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dicyclohexyl-N’-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its structural complexity allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H36N2O3

Molecular Weight

448.6 g/mol

IUPAC Name

4-N,4-N-dicyclohexyl-1-N-(4-hydroxy-3,5-dimethylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C28H36N2O3/c1-19-17-23(18-20(2)26(19)31)29-27(32)21-13-15-22(16-14-21)28(33)30(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h13-18,24-25,31H,3-12H2,1-2H3,(H,29,32)

InChI Key

MEWFFUCCXNBRME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)NC(=O)C2=CC=C(C=C2)C(=O)N(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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